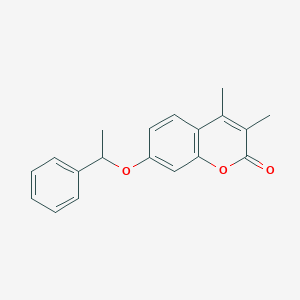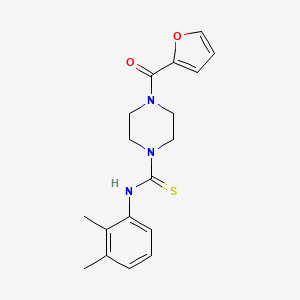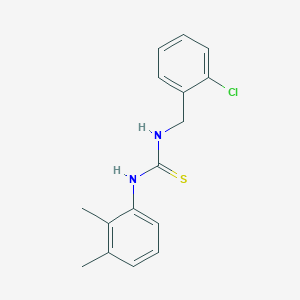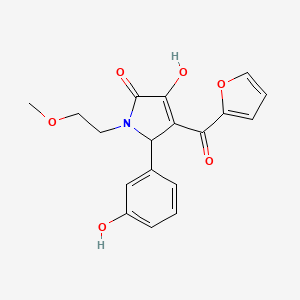
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one
Descripción general
Descripción
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one, also known as Hesperetin, is a flavonoid compound found in citrus fruits such as oranges, lemons, and grapefruits. It is known for its antioxidant, anti-inflammatory, and anticancer properties. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and potential applications of Hesperetin in scientific research.
Mecanismo De Acción
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one exerts its effects through various mechanisms, including antioxidant activity, anti-inflammatory activity, and modulation of cellular signaling pathways. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage. It also inhibits the production of pro-inflammatory cytokines and enzymes, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, regulation of cell cycle progression, and induction of apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one has several advantages for use in lab experiments, including its availability, low toxicity, and low cost. However, its low solubility in water and limited bioavailability can pose challenges in its use for in vivo studies.
Direcciones Futuras
There are several future directions for the study of 3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one in scientific research. These include the development of novel synthesis methods to improve its bioavailability, the investigation of its potential as a chemopreventive agent for cancer, and the exploration of its effects on gut microbiota and immune function.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a promising candidate for the prevention and treatment of various diseases. Further research is needed to fully understand its mechanisms of action and to explore its potential in various fields of scientific research.
Aplicaciones Científicas De Investigación
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. Its antioxidant properties make it a promising candidate for the prevention and treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. Its anti-inflammatory properties have also been shown to be effective in reducing inflammation and pain in various conditions such as arthritis and asthma.
Propiedades
IUPAC Name |
3,4-dimethyl-7-(1-phenylethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12-13(2)19(20)22-18-11-16(9-10-17(12)18)21-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJGCDWXDUDFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-methoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986728.png)

![4-[(2-ethyl-6-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3986739.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3986742.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B3986748.png)
![4-[4-(2-oxo-2-phenylethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3986756.png)

![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B3986765.png)

![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986771.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3986793.png)
![2-{4-[1-methyl-2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986797.png)

![4-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3986822.png)